3-(Bis(hydroxymethyl)phosphinyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(Bis(hydroxymethyl)phosphinyl)propionamide typically involves the reaction of propionamide with formaldehyde and a phosphine reagent under controlled conditions . The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(Bis(hydroxymethyl)phosphinyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Bis(hydroxymethyl)phosphinyl)propionamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Bis(hydroxymethyl)phosphinyl)propionamide involves its interaction with molecular targets such as enzymes and receptors . The phosphinyl group can form strong bonds with metal ions and other electrophilic centers, influencing various biochemical pathways . The hydroxymethyl groups enhance its solubility and reactivity, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3-(Bis(hydroxymethyl)phosphinyl)propionamide include:
3-(Bis(hydroxymethyl)phosphinyl)butyramide: Similar structure but with a butyramide backbone.
3-(Bis(hydroxymethyl)phosphinyl)acrylamide: Contains an acrylamide backbone.
3-(Bis(hydroxymethyl)phosphinyl)valeramide: Features a valeramide backbone.
Properties
CAS No. |
85204-36-0 |
---|---|
Molecular Formula |
C5H12NO4P |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
3-[bis(hydroxymethyl)phosphoryl]propanamide |
InChI |
InChI=1S/C5H12NO4P/c6-5(9)1-2-11(10,3-7)4-8/h7-8H,1-4H2,(H2,6,9) |
InChI Key |
YPMWAJHCYPIGOG-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(CO)CO)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.